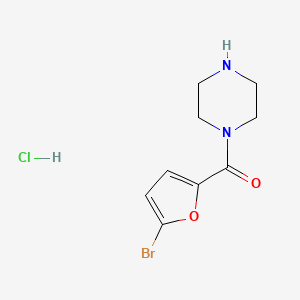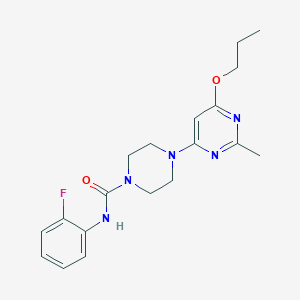![molecular formula C20H26FN3O4 B2408638 Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate CAS No. 2361584-02-1](/img/structure/B2408638.png)
Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate is a complex organic compound with a versatile profile in chemical research. It has a piperidine backbone with various functional groups that impart unique properties, making it significant in several scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate involves multiple steps:
Formation of the piperidine core: : Starting with a suitable piperidine precursor, the initial step involves the synthesis of the piperidine ring through reactions like reductive amination or cyclization.
Introduction of functional groups: : Using reagents such as tert-butyl chloroformate and other electrophilic agents, the functional groups are strategically added.
Final coupling and purification: : The compound undergoes final coupling reactions with specific amines or other nucleophiles, followed by purification using chromatography.
Industrial Production Methods
Industrially, the compound is synthesized using scalable and cost-efficient methods. These might include flow chemistry techniques, which allow for continuous production and better control over reaction conditions. Additionally, the use of automated synthesizers ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions with agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions with reducing agents like lithium aluminum hydride can transform certain functional groups into their reduced forms.
Substitution: : Various nucleophiles can substitute the tert-butyl or other groups, altering the compound's properties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid, under controlled pH and temperature conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride in solvents like tetrahydrofuran.
Substitution: : Nucleophiles such as amines, thiols, and alcohols under conditions that favor nucleophilic substitution.
Major Products
The major products from these reactions include oxidized derivatives, reduced forms, and substituted analogs that can be further studied for their unique properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactive sites allow for diverse chemical modifications.
Biology
In biological research, it serves as a model compound for studying enzyme interactions and binding affinities. The presence of fluorine and other functional groups makes it a candidate for fluorine-18 radiolabeling in PET imaging.
Medicine
Medically, it is explored for its potential in drug development, particularly in targeting specific receptors or enzymes in disease pathways. Its structural features make it a prototype for designing inhibitors.
Industry
In the industrial domain, it's used in materials science for developing advanced polymers and coatings, owing to its stability and reactivity.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. The presence of the fluoro and carbamoyl groups enhances its binding affinity and specificity. It can modulate biochemical pathways by inhibiting or activating enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[(1S)-2-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxoethyl]piperidine-4-carboxamide
(S)-4-Amino-N-(4-fluorophenyl)-2-(tert-butoxycarbonyl)piperidine-1-carboxamide
N-(tert-Butyl)-3-[[(4-fluorophenyl)carbamoyl]amino]piperidine-1-carboxylate
Uniqueness
Compared to these similar compounds, Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate stands out due to its specific functional group arrangement, which imparts unique chemical reactivity and binding properties. This makes it highly valuable in specialized research and industrial applications.
Properties
IUPAC Name |
tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O4/c1-5-17(25)23-16-11-14(8-9-15(16)21)22-18(26)13-7-6-10-24(12-13)19(27)28-20(2,3)4/h5,8-9,11,13H,1,6-7,10,12H2,2-4H3,(H,22,26)(H,23,25)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVBHSCYWYSWER-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NC2=CC(=C(C=C2)F)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)NC2=CC(=C(C=C2)F)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-Thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2408555.png)




![N-(3-chloro-4-methylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2408563.png)



![N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide](/img/structure/B2408574.png)
![2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2408575.png)
![Ethyl 1-(3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2408576.png)

![2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2408578.png)
